4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel-
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Overview
Description
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a methano bridge and multiple stereocenters, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the core structure. This is followed by various functional group modifications to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-isoindole-1,3(2H)-dione: A structurally related compound with similar chemical properties.
3a,4,7,7a-Tetrahydro-1H-indene: Shares a similar core structure but lacks the methano bridge.
Uniqueness
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/2C9H9NO2/c2*11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h2*1-2,4-7H,3H2,(H,10,11,12)/t2*4-,5+,6-,7+ |
InChI Key |
COPLCINPMFGGFP-IBKAJFNOSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O.C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O.C1C2C=CC1C3C2C(=O)NC3=O |
Origin of Product |
United States |
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